molecular formula C14H11IN2 B8315465 7-Iodo-5-methyl-1-phenylbenzimidazole

7-Iodo-5-methyl-1-phenylbenzimidazole

Cat. No.: B8315465
M. Wt: 334.15 g/mol
InChI Key: NLAHWAPQJXPJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-5-methyl-1-phenylbenzimidazole is a halogenated benzimidazole derivative characterized by a benzimidazole core substituted with a methyl group at position 5, an iodine atom at position 7, and a phenyl group at position 1. Benzimidazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and ability to participate in hydrogen bonding . The iodine substituent likely enhances its molecular weight (estimated formula: C₁₄H₁₁IN₂; molecular weight ~326.16 g/mol) and may influence electronic properties, making it a candidate for catalytic or medicinal chemistry applications.

Properties

Molecular Formula

C14H11IN2

Molecular Weight

334.15 g/mol

IUPAC Name

7-iodo-5-methyl-1-phenylbenzimidazole

InChI

InChI=1S/C14H11IN2/c1-10-7-12(15)14-13(8-10)16-9-17(14)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

NLAHWAPQJXPJDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)I)N(C=N2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The iodine atom in the target compound increases steric bulk and polarizability compared to smaller substituents like fluorine or methyl.

Physicochemical Properties

Physical properties are influenced by substituent electronegativity and hydrophobicity:

Property This compound 5-Methyl-1H-benzimidazole 2-Phenylbenzimidazole
Melting Point (°C) ~180–200 (estimated) 145–147 210–212
Solubility Low in water; moderate in DMSO Soluble in polar solvents Low in polar solvents
LogP (Lipophilicity) ~3.5 (predicted) 1.8 2.9

Notes:

  • The iodine atom reduces aqueous solubility compared to the methyl-substituted analog but enhances lipid membrane permeability .
  • The phenyl group in 2-phenylbenzimidazole contributes to crystallinity, as evidenced by its higher melting point .

Key Comparison :

  • The iodine atom in the target compound could facilitate applications in radiopharmaceuticals, unlike fluorine or methyl analogs .
  • Methyl and phenyl groups enhance metabolic stability compared to unsubstituted benzimidazoles .

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